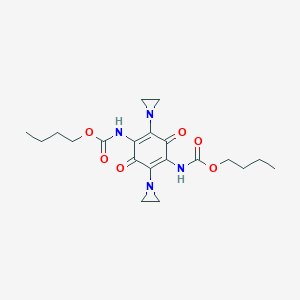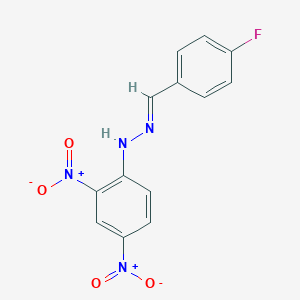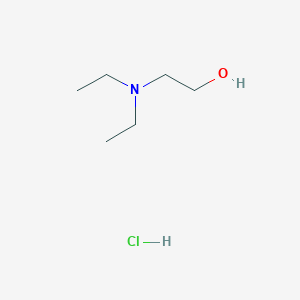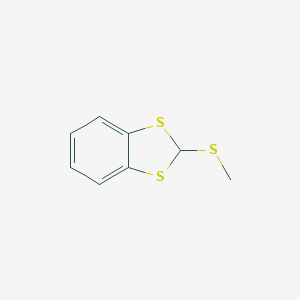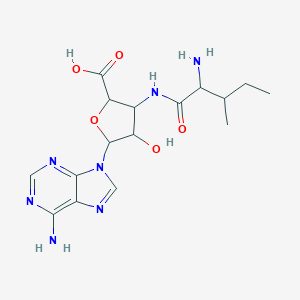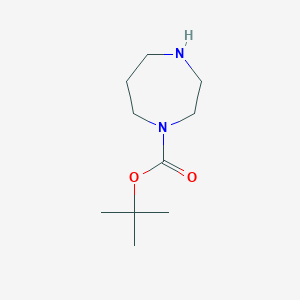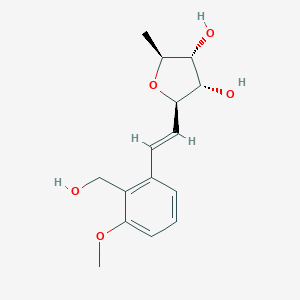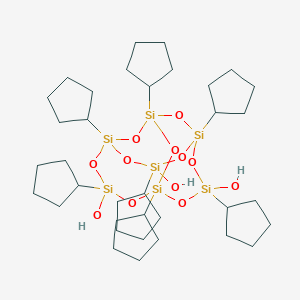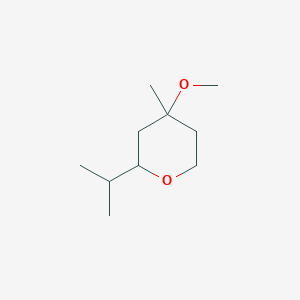
4-Methoxy-4-methyl-2-propan-2-yloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4-methyl-2-propan-2-yloxane (MMYO) is a chemical compound that has gained attention in scientific research due to its unique properties. MMYO is a stable and non-toxic compound that can be easily synthesized and used in various laboratory experiments.
Mechanism of Action
4-Methoxy-4-methyl-2-propan-2-yloxane acts as a competitive inhibitor for many enzymes by binding to the active site of the enzyme and preventing the substrate from binding. This compound can also crosslink proteins through its reactive methoxy group, which can affect protein function and stability. Furthermore, this compound can form stable complexes with drugs, which can enhance their solubility and bioavailability.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. It is a stable and non-toxic compound that does not interact with biological systems in any significant way. However, this compound can affect enzyme activity and protein function, which can have downstream effects on biological processes.
Advantages and Limitations for Lab Experiments
4-Methoxy-4-methyl-2-propan-2-yloxane has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized and used in various experiments. This compound can act as a competitive inhibitor for many enzymes and can crosslink proteins, which makes it a useful tool for studying enzyme kinetics and protein-protein interactions. Additionally, this compound can form stable complexes with drugs, which can enhance their solubility and bioavailability.
However, there are some limitations to using this compound in lab experiments. This compound can affect enzyme activity and protein function, which can have downstream effects on biological processes. Additionally, this compound may not be suitable for experiments that require a more specific or potent inhibitor.
Future Directions
There are several future directions for 4-Methoxy-4-methyl-2-propan-2-yloxane research. One potential area of research is the development of this compound-based drug delivery systems. This compound has been shown to form stable complexes with drugs, which can enhance their solubility and bioavailability. Additionally, this compound could be used to target specific enzymes or proteins in biological systems.
Another potential area of research is the study of this compound's effects on biological systems. While this compound has been shown to have minimal biochemical and physiological effects, further research could explore its potential as a therapeutic agent or its effects on specific biological processes.
Conclusion:
In conclusion, this compound is a useful and versatile compound that has many applications in scientific research. This compound can be easily synthesized and used in various experiments, and its unique properties make it a useful tool for studying enzyme kinetics, protein-protein interactions, and drug delivery systems. While there are some limitations to using this compound in lab experiments, there are also many potential future directions for research on this compound.
Synthesis Methods
4-Methoxy-4-methyl-2-propan-2-yloxane can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methoxyphenol with isobutyric acid in the presence of a catalyst such as sulfuric acid. The reaction produces this compound as a colorless liquid with a boiling point of 114°C.
Scientific Research Applications
4-Methoxy-4-methyl-2-propan-2-yloxane has been used in various scientific research applications such as in the study of enzyme kinetics, protein-protein interactions, and drug delivery systems. This compound is a useful tool for studying enzyme kinetics as it can act as a competitive inhibitor for many enzymes. It has also been used to study protein-protein interactions as it can crosslink proteins through its reactive methoxy group. Additionally, this compound has been used in drug delivery systems as it can form stable complexes with drugs and enhance their solubility and bioavailability.
properties
IUPAC Name |
4-methoxy-4-methyl-2-propan-2-yloxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8(2)9-7-10(3,11-4)5-6-12-9/h8-9H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJDAIHCJHFTTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)
